![molecular formula C10H10N2O2 B13658832 7-Amino-4-methyl-1H-indole-2-carboxylic acid](/img/structure/B13658832.png)
7-Amino-4-methyl-1H-indole-2-carboxylic acid
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Overview
Description
7-Amino-4-methyl-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-4-methyl-1H-indole-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis often begins with commercially available indole derivatives.
Functional Group Introduction:
Reaction Conditions: Common reagents used in these reactions include sodium methoxide (NaOMe), tributyltin hydride (Bu3SnH), and other reducing agents.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-Amino-4-methyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic substitution reactions can introduce various substituents at different positions on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce halogenated or nitrated indole derivatives.
Scientific Research Applications
7-Amino-4-methyl-1H-indole-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 7-Amino-4-methyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to various receptors and enzymes, influencing their activity.
Pathways Involved: It may modulate signaling pathways involved in cell proliferation, apoptosis, and immune responses.
Comparison with Similar Compounds
Similar Compounds
Indole-2-carboxylic acid: Similar in structure but lacks the amino group at the 7th position.
4-Methylindole-2-carboxylic acid: Similar but lacks the amino group at the 7th position.
7-Aminoindole-2-carboxylic acid: Similar but lacks the methyl group at the 4th position.
Uniqueness
7-Amino-4-methyl-1H-indole-2-carboxylic acid is unique due to the presence of both the amino group at the 7th position and the methyl group at the 4th position. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C10H10N2O2 |
---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
7-amino-4-methyl-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C10H10N2O2/c1-5-2-3-7(11)9-6(5)4-8(12-9)10(13)14/h2-4,12H,11H2,1H3,(H,13,14) |
InChI Key |
YWOFAVXVCYWJHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(NC2=C(C=C1)N)C(=O)O |
Origin of Product |
United States |
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